molecular formula C14H16BrNO4 B106027 Diethyl [[(3-bromophenyl)amino]methylene]malonate CAS No. 351893-47-5

Diethyl [[(3-bromophenyl)amino]methylene]malonate

Cat. No. B106027
M. Wt: 342.18 g/mol
InChI Key: VMUXYLRAWWSESX-UHFFFAOYSA-N
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Description

Diethyl [[(3-bromophenyl)amino]methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their ability to form various esterified products and engage in multiple chemical reactions, often used in the synthesis of heterocyclic systems and as intermediates in pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives can involve the protection of amino groups of amino acids using diethyl (ethoxymethylene) malonate, followed by esterification with different alkylation agents . Additionally, diethyl N,N-dimethylaminomethylenemalonate can react with N- and C-nucleophiles to produce various heterocyclic amines and fused heterocyclic systems . These methods demonstrate the versatility of diethyl malonate derivatives in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives has been elucidated using single-crystal X-ray diffraction. These derivatives exhibit a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a six-membered ring motif. Substituents like chloro and nitro groups can influence the strength of hydrogen bonding and the overall molecular conformation . The crystal structure of a related compound, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate, has been reported to show significant conjugating effects along the molecule, with interactions such as C-H⋯π and weak hydrogen bonds contributing to the organization of molecules in the crystal .

Chemical Reactions Analysis

Diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 4-halo-3-oxobutanoate with diethyl malonate in the presence of sodium hydride can yield different diethyl esters . These reactions are crucial for the synthesis of complex organic molecules and can lead to the formation of diverse structures with potential applications in medicinal chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl [[(3-bromophenyl)amino]methylene]malonate derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds and substituent effects can affect properties such as solubility, melting point, and reactivity. For example, the synthesis and crystal structure analysis of substituted diethyl malonate revealed intermolecular hydrogen bonds leading to the formation of one-dimensional chains, which could impact the compound's physical state and chemical behavior .

properties

IUPAC Name

diethyl 2-[(3-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUXYLRAWWSESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [[(3-bromophenyl)amino]methylene]malonate

Synthesis routes and methods I

Procedure details

3-Bromoaniline (10.0 g, 47 mmol) was dissolved in abs. ethanol (100 mL). Diethyl ethoxymethylenemalonate (10.2 g, 47 mmol) was added. The solution stirred at 80° C. overnight. The solution was slowly cooled and a precipitant formed. The product was filtered and dried to give 12.6 g (70%) of the title compound.
Quantity
10 g
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reactant
Reaction Step One
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10.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

A mixture of 3-bromoaniline (10.0 g, 58.1 mmol) and diethyl(ethoxymethylidene)propanedioate (13.9 mL, 63.9 mmol) were heated to 110° C. for 1 h. After completion of the reaction, the reaction mixture was cooled to room temperature. The obtained solid was filtered and dried to afford 16.0 g 78% of diethyl {[(3-bromophenyl)amino]methylidene}propanedioate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One

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